molecular formula C21H23N3O B2617282 2-({[1,1'-Biphenyl]-2-yl}amino)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one CAS No. 1384634-59-6

2-({[1,1'-Biphenyl]-2-yl}amino)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B2617282
CAS No.: 1384634-59-6
M. Wt: 333.435
InChI Key: CKGMJFVUAZUZEJ-UHFFFAOYSA-N
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Description

2-({[1,1’-Biphenyl]-2-yl}amino)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a biphenyl group, an amino group, a piperazine ring, and a propynyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1,1’-Biphenyl]-2-yl}amino)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one typically involves multiple steps:

    Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.

    Amination: The biphenyl intermediate is then subjected to amination using an appropriate amine under conditions such as palladium-catalyzed Buchwald-Hartwig amination.

    Piperazine Introduction: The resulting amine is reacted with a piperazine derivative, often through nucleophilic substitution.

    Propynyl Substitution: Finally, the propynyl group is introduced via an alkylation reaction using a suitable alkyne and base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and piperazine groups.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The biphenyl and piperazine rings can participate in various substitution reactions, including electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong acids or bases, depending on the specific substitution reaction.

Major Products

    Oxidation: Products may include N-oxides or hydroxylated derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted biphenyl or piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the synthesis of novel materials.

Biology

In biological research, the compound may serve as a ligand in the study of protein interactions or as a probe in biochemical assays.

Medicine

Medicinally, 2-({[1,1’-Biphenyl]-2-yl}amino)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, the compound might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The biphenyl and piperazine moieties could facilitate binding to hydrophobic pockets in proteins, while the propynyl group might enhance cell permeability.

Comparison with Similar Compounds

Similar Compounds

    2-({[1,1’-Biphenyl]-2-yl}amino)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one: can be compared to other biphenyl derivatives and piperazine-containing compounds.

    N-(2-Biphenyl)ethylamine: Similar in structure but lacks the piperazine and propynyl groups.

    1-(4-Propynyl)piperazine: Contains the piperazine and propynyl groups but lacks the biphenyl moiety.

Uniqueness

The uniqueness of 2-({[1,1’-Biphenyl]-2-yl}amino)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(2-phenylanilino)-1-(4-prop-2-ynylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-2-12-23-13-15-24(16-14-23)21(25)17-22-20-11-7-6-10-19(20)18-8-4-3-5-9-18/h1,3-11,22H,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGMJFVUAZUZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)C(=O)CNC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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